3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminopyridine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with DNA, leading to its antibacterial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of critical biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylpyridin-2-yl)thiourea: This compound shares a similar pyridine ring but differs in the thiourea moiety.
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: Another similar compound with a thiophene ring instead of a thiadiazole ring
Uniqueness
3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N4S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-3-10-6(4-5)7-11-8(9)13-12-7/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
BNBNEGLRNXFWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
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